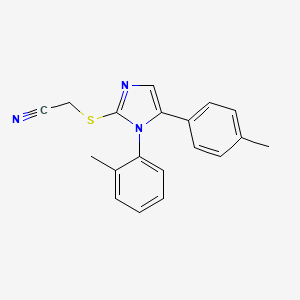

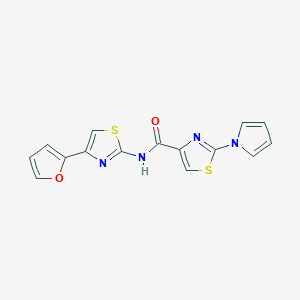

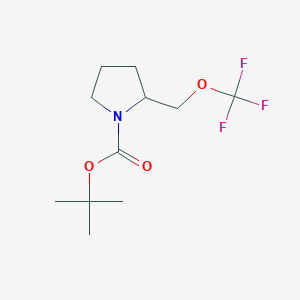

![molecular formula C17H14N4O2S B3221359 N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206995-10-9](/img/structure/B3221359.png)

N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole (BTZ) derivatives are a class of compounds that have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being explored as potential visible-light organophotocatalysts .

Synthesis Analysis

The synthesis of BTZ derivatives involves the introduction of electron-deficient monomers into a 2D framework . This process results in the formation of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis

The molecular structure of BTZ derivatives is characterized by the presence of an electron-deficient BTZ group . By varying the donor groups while keeping the BTZ acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

BTZ derivatives have been used as photocatalysts in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical And Chemical Properties Analysis

BTZ derivatives exhibit high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich molecules .Applications De Recherche Scientifique

Fluorophores and Visible Light Organophotocatalysts

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .

Photovoltaics

The BTZ motif, which includes this compound, has received appreciable attention for use in photovoltaic applications .

Fluorescent Sensors

The BTZ group, including this compound, has been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photocatalysis

The BTZ group has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Organic Electronics

Benzo[c][1,2,5]thiadiazole (BTD), which includes this compound, is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Neuropeptide Y Y2 Receptor Antagonist

The compound “N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide” is a novel neuropeptide Y Y2 receptor antagonist .

Mécanisme D'action

Target of Action

The compound, also known as N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The compound operates as an electron donor-acceptor (D-A) system . During light absorption, an intramolecular charge transfer mechanism is activated, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This process modifies the optoelectronic and photophysical properties of the compound .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has potential use as a visible-light organophotocatalyst . In this role, it could facilitate organic transformations through photoredox catalysis . .

Result of Action

The compound’s action results in changes to its optoelectronic and photophysical properties . These changes enable its potential use in photovoltaics, as a fluorescent sensor, or as a visible-light organophotocatalyst . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its use as a potential visible-light organophotocatalyst suggests that light exposure could influence its action . Additionally, the compound’s stability under different conditions (air, heat, and light) could also affect its efficacy

Orientations Futures

Future research directions could include the design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants . Additionally, the development of more efficient ternary polymer solar cells using simple small molecules as a second acceptor material could be another area of focus .

Propriétés

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)18-17(23)12-3-5-14-15(8-12)20-24-19-14/h2-5,8-9H,6-7H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSIAOSLQIRMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

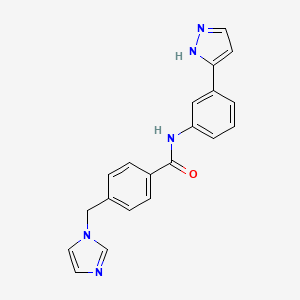

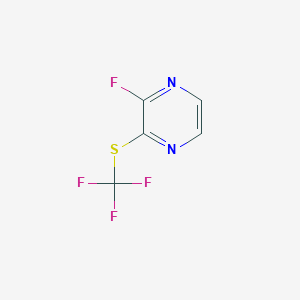

![4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3221300.png)